REACTION_CXSMILES
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[CH:1]([O:3][CH2:4][CH3:5])=[CH2:2].Cl[C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:8]>>[CH2:1]([O:3][CH:4]=[CH:5][C:7](=[O:8])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH3:2]
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Name
|
|
Quantity
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145 g
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Type
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reactant
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Smiles
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C(=C)OCC
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Name
|
|
Quantity
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137 g
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Type
|
reactant
|
Smiles
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ClC(=O)C(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred for a further 20 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
with cooling
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Type
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CUSTOM
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Details
|
The volatile components were removed by distillation
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Reaction Time |
20 h |
Name
|
|
Type
|
product
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Smiles
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C(C)OC=CC(C(=O)OCC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |